ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate
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Description
Ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate is a useful research compound. Its molecular formula is C14H13ClN4O2S and its molecular weight is 336.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as “3-(4-CHLORO-PHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]-ACETIC ACID ETHYL ESTER”, primarily targets PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key player in DNA repair pathways, while EGFR (Epidermal Growth Factor Receptor) is a protein that plays a crucial role in cell growth and division .
Mode of Action
The compound interacts with its targets, leading to their inhibition . This inhibition disrupts the normal functioning of the targets, leading to changes in the cell. For instance, the inhibition of PARP-1 and EGFR can lead to the disruption of DNA repair pathways and cell growth processes, respectively .
Biochemical Pathways
The compound affects the DNA repair pathways and cell growth processes by inhibiting PARP-1 and EGFR . The downstream effects of this inhibition can lead to cell death, particularly in cancer cells that are more reliant on these pathways .
Result of Action
The compound exhibits cytotoxic activities, particularly against MDA-MB-231 cells . It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase . The treatment upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulates the Bcl2 level .
Properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-2-21-12(20)7-11-8-22-14-17-16-13(19(14)18-11)9-3-5-10(15)6-4-9/h3-6H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIFJPVNONZEMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358077 |
Source
|
Record name | ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150536-08-6 |
Source
|
Record name | ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.